Cas no 1270322-54-7 (Proline, 5-(3-methoxyphenyl)-)

Proline, 5-(3-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

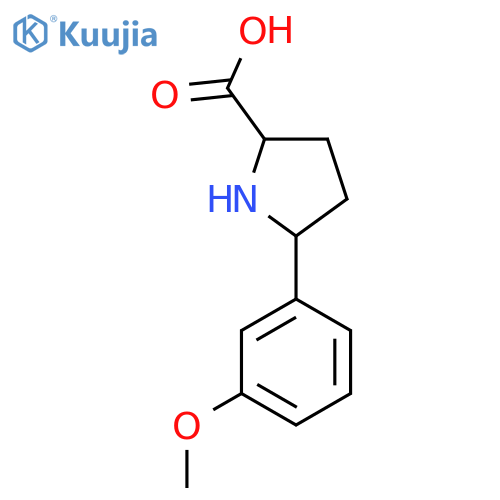

- Proline, 5-(3-methoxyphenyl)-

- 5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid

-

- インチ: 1S/C12H15NO3/c1-16-9-4-2-3-8(7-9)10-5-6-11(13-10)12(14)15/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15)

- InChIKey: IWKASEXWPYFZNZ-UHFFFAOYSA-N

- SMILES: OC(C1CCC(C2C=CC=C(C=2)OC)N1)=O

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 257

- XLogP3: -0.9

- トポロジー分子極性表面積: 58.6

Proline, 5-(3-methoxyphenyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-359594-2.5g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 2.5g |

$1735.0 | 2023-03-07 | ||

| Enamine | EN300-359594-5.0g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 5.0g |

$2566.0 | 2023-03-07 | ||

| Enamine | EN300-359594-0.05g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 0.05g |

$744.0 | 2023-03-07 | ||

| Enamine | EN300-359594-10.0g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 10.0g |

$3807.0 | 2023-03-07 | ||

| Enamine | EN300-359594-0.1g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 0.1g |

$779.0 | 2023-03-07 | ||

| Enamine | EN300-359594-0.25g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 0.25g |

$814.0 | 2023-03-07 | ||

| Enamine | EN300-359594-0.5g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 0.5g |

$849.0 | 2023-03-07 | ||

| Enamine | EN300-359594-1.0g |

5-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |

1270322-54-7 | 1g |

$0.0 | 2023-06-07 |

Proline, 5-(3-methoxyphenyl)- 関連文献

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

Proline, 5-(3-methoxyphenyl)-に関する追加情報

Proline, 5-(3-methoxyphenyl)- (CAS No. 1270322-54-7): A Comprehensive Overview in Modern Chemical Biology

Proline, 5-(3-methoxyphenyl)-, identified by the CAS number 1270322-54-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and biological pathways. The presence of a proline backbone combined with a 3-methoxyphenyl substituent imparts distinct chemical properties that make it a valuable candidate for further exploration.

The compound Proline, 5-(3-methoxyphenyl)- belongs to a class of molecules that exhibit both structural flexibility and functional diversity. Proline, being an essential amino acid, plays a crucial role in protein folding and enzymatic activity. The incorporation of a 3-methoxyphenyl group introduces additional reactivity and binding capabilities, making this derivative particularly interesting for medicinal chemistry applications.

Recent advancements in chemical biology have highlighted the importance of proline derivatives in modulating various biological processes. Studies have demonstrated that proline-based compounds can interact with enzymes and receptors in ways that influence metabolic pathways and signal transduction. The methoxyphenyl moiety further enhances these interactions by providing a hydrophobic surface that can engage with specific binding sites.

In the context of drug discovery, Proline, 5-(3-methoxyphenyl)- has been investigated for its potential as a scaffold for developing novel therapeutic agents. Its ability to mimic natural amino acids while introducing additional functional groups makes it an attractive candidate for designing molecules that can selectively target disease-related pathways. For instance, research has shown that proline derivatives can inhibit certain enzymes involved in cancer progression by binding to their active sites and disrupting their function.

The structural features of this compound also make it suitable for use in materials science and nanotechnology. The combination of hydrophilic and hydrophobic regions within the molecule allows for the creation of stable nanoparticles and hydrogels, which have applications in drug delivery systems. These materials can be engineered to release therapeutic agents in a controlled manner, improving treatment efficacy and reducing side effects.

One of the most compelling aspects of Proline, 5-(3-methoxyphenyl)- is its versatility in chemical modifications. Researchers can introduce additional functional groups or alter the substitution pattern on the aromatic ring to fine-tune the properties of the compound. This flexibility enables the development of a wide range of derivatives with tailored biological activities. For example, incorporating fluorescent tags allows for real-time tracking of the compound within biological systems, providing valuable insights into its mechanism of action.

The synthesis of Proline, 5-(3-methoxyphenyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve yield but also minimize byproduct formation, ensuring high purity levels necessary for biological studies.

Evaluation of the pharmacological properties of Proline, 5-(3-methoxyphenyl)- has revealed promising results in preclinical models. Studies have indicated that this compound exhibits inhibitory effects on certain kinases and proteases, which are key targets in therapeutic intervention. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. These findings underscore the importance of continued research into this promising molecule.

The integration of computational chemistry and machine learning has further accelerated the discovery process for compounds like Proline, 5-(3-methoxyphenyl)-. Predictive models can be used to identify optimal synthetic routes and predict biological activity based on structural features alone. This approach not only saves time but also allows researchers to explore more complex molecular architectures that might otherwise be impractical to synthesize manually.

In conclusion, Proline, 5-(3-methoxyphenyl)- (CAS No. 1270322-54-7) represents a significant advancement in chemical biology with far-reaching implications for drug development and materials science. Its unique structural properties and versatile functionalization options make it a valuable tool for researchers seeking to develop innovative therapeutic strategies. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.

1270322-54-7 (Proline, 5-(3-methoxyphenyl)-) Related Products

- 1249039-23-3(methyl 4-amino-1-(3-cyanopropyl)-1H-pyrrole-2-carboxylate)

- 1795088-27-5(N-[2-(2-Chlorophenyl)-2-methoxyethyl]-1-naphthaleneacetamide)

- 1804492-82-7(3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine)

- 1261465-68-2(2,3,5,2',3'-Pentafluorobiphenyl)

- 1805035-60-2(Ethyl 6-cyano-3-difluoromethoxy-2-mercaptophenylacetate)

- 131829-49-7((S)-3-Amino-3-(2-furyl)-propionic Acid)

- 1804354-16-2(Ethyl 4-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 1122090-36-1(4-methyl-5-(2-methylpropyl)pyridine-2-carboxylic acid)

- 1804862-85-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 1291831-96-3(methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)